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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for performing semi-empirical

quantum mechanics calculations using MOPAC, facilitated by the graphical user interfaces

(GUIs) Chem3D and WebMO. These protocols are designed to guide users through common

computational chemistry tasks, including single point energy calculations, geometry

optimizations, vibrational frequency analyses, and transition state searches.

Introduction to MOPAC and GUI-Based
Computational Chemistry
MOPAC (Molecular Orbital PACkage) is a widely-used semi-empirical quantum chemistry

program that offers a balance between computational cost and accuracy for studying molecular

structures and reactions.[1] While MOPAC itself is a command-line driven engine, graphical

user interfaces like Chem3D and WebMO provide a user-friendly environment for building

molecules, setting up calculations, and visualizing results, making these powerful

computational tools accessible to a broader range of scientists.[2][3] This guide will focus on

practical workflows within these two popular GUIs.

MOPAC with Chem3D
Chem3D, part of the ChemOffice suite, offers a seamless environment for 3D molecular

modeling and integrates MOPAC for performing semi-empirical calculations.[4][5] It is
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particularly useful for researchers who also utilize ChemDraw for 2D chemical structure

drawing.

Protocol 1: Geometry Optimization of Formaldehyde in
Chem3D
This protocol outlines the steps to perform a geometry optimization for a formaldehyde

molecule using the PM7 semi-empirical method in Chem3D. Geometry optimization is a

fundamental calculation that seeks to find the lowest energy conformation of a molecule.[6]

Experimental Protocol:

Molecule Creation:

Launch Chem3D.

Use the drawing tools to construct the formaldehyde molecule (CH₂O). Ensure the carbon

is double-bonded to the oxygen.

Use the "Clean Up Structure" function (often found under a "Structure" menu) to generate

a reasonable initial 3D geometry.[7]

MOPAC Calculation Setup:

Navigate to the Calculations menu and select MOPAC Interface.

From the MOPAC Interface submenu, choose Minimize Energy or a similar option for

geometry optimization.[8]

In the MOPAC calculation dialog box that appears, configure the following settings:

Job & Theory Tab:

Method: Select PM7.

Wave Function: For a closed-shell molecule like formaldehyde, RHF (Restricted

Hartree-Fock) is appropriate.
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Coordinate System:Cartesian is a standard choice.

Properties Tab:

Ensure Geometry Optimization or Minimize Energy is the selected job type.

Click the Run button to initiate the calculation.

Results Analysis:

Upon completion, a message will indicate that the minimization has terminated.[7]

The 3D structure in the main window will update to the optimized geometry.

The MOPAC output files, typically with .out and .arc extensions, will be saved in a

designated folder (e.g., CSMOPACOutput in your Temp folder).[9] These files contain

detailed information about the calculation.

Key quantitative data can be found in the output window within Chem3D or by opening the

.out file.

Data Presentation:

Calculated Property Value Units

Final Heat of Formation Value from output kcal/mol

Electronic Energy Value from output eV

Core-Core Repulsion Value from output eV

Ionization Potential Value from output eV

Dipole Moment Value from output Debye

Final Geometry (Cartesian) Coordinates from output Ångströms

Workflow Diagram:
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Chem3D Geometry Optimization Workflow

MOPAC with WebMO
WebMO is a web-based interface for computational chemistry programs, providing a platform-

independent environment for setting up, running, and analyzing calculations from various

engines, including MOPAC.[3][10]

Protocol 2: Vibrational Frequency Analysis of Water in
WebMO
This protocol describes how to calculate the vibrational frequencies of a water molecule. A

frequency calculation is essential to confirm that an optimized structure is a true energy

minimum (no imaginary frequencies) and to predict its infrared (IR) spectrum.[11]

Experimental Protocol:

Login and Job Creation:

Log in to your WebMO server.

From the "Job Manager" page, click "New Job" and then "Create New Job".[12]

Molecule Creation:

In the "Build Molecule" editor, select Oxygen from the periodic table tool.

Click in the center of the editor to place an oxygen atom.

Click and drag from the oxygen atom to create two O-H bonds.
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Use the "Clean-Up" tools to generate a reasonable initial geometry for the water molecule.

[12]

Click the forward arrow to proceed to the next step.

Engine and Calculation Setup:

On the "Choose Computational Engine" page, select Mopac.[1]

Click the forward arrow.

On the "Configure Mopac Job Options" page, set the following:[13]

Job Name: e.g., "Water Frequency Calculation"

Calculation: Select Vibrational Frequencies. Note: It is best practice to perform a

Geometry Optimization first or select Optimize + Vib Freq.

Theory: Choose a method, for example, PM7.

Charge: 0

Multiplicity: Singlet

Click the forward arrow to submit the job.

Results Analysis:

The "Job Manager" will show the status of your calculation as "Queued," "Running," and

finally "Complete."[14]

Click the magnifying glass icon next to the completed job to view the results.

The "View Job" page will display the calculated vibrational frequencies. A stable minimum

energy structure will have all positive frequencies.

You can animate each vibrational mode by clicking the filmstrip icon next to the frequency.

[11]
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An interactive IR spectrum is also displayed.

Data Presentation:

Mode Frequency (cm⁻¹) Intensity (km/mol)

1 Value from output Value from output

2 Value from output Value from output

3 Value from output Value from output

Workflow Diagram:

Login to WebMO New Job ->
Create New Job

Build Water Molecule
(H₂O)

Choose Engine:
Mopac

Configure Job:
- Calculation: Vibrational Frequencies

- Theory: PM7
Submit Job View Frequencies,

Animate Modes, & IR Spectrum End

Click to download full resolution via product page

WebMO Vibrational Frequency Workflow

Protocol 3: Transition State Search in WebMO
Locating a transition state is crucial for studying reaction mechanisms and determining

activation energies. This protocol provides a general workflow for finding a transition state

using WebMO's interface to MOPAC.[15]

Experimental Protocol:

Build an Initial Guess Structure:

Follow steps 1 and 2 from Protocol 2 to create a new job and build a molecule that

represents an initial guess of the transition state structure. This often involves distorting

bond lengths and angles from their equilibrium values towards the expected transition

state geometry.

Configure the Transition State Optimization:
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On the "Choose Computational Engine" page, select Mopac.

On the "Configure Mopac Job Options" page, set the following:

Job Name: e.g., "SN2 Reaction Transition State"

Calculation: Select Transition State Optimization.[12]

Theory: Choose an appropriate method, such as PM7.

Specify the correct Charge and Multiplicity for the system.

Submit and Analyze:

Submit the job and monitor its progress in the "Job Manager."

Once complete, view the results. The output will provide the geometry of the located

stationary point.

Verify the Transition State:

A true transition state should have exactly one imaginary frequency corresponding to the

motion along the reaction coordinate.[16]

To verify this, start a new job using the optimized transition state geometry (New Job

Using This Geometry).

Run a Vibrational Frequencies calculation on this structure.

Examine the output for one and only one negative (imaginary) frequency.

Data Presentation:

Transition State Optimization Output:
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Calculated Property Value Units

Heat of Formation Value from output kcal/mol

Final Geometry Coordinates from output Ångströms

Verification Frequency Calculation Output:

Mode Frequency (cm⁻¹) Notes

1 Negative value
Imaginary frequency (reaction

coordinate)

2 Positive value

... Positive values

Logical Relationship Diagram:
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Transition State Search and Verification
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Logic for Transition State Verification
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Summary
These protocols provide a starting point for utilizing MOPAC through the user-friendly interfaces

of Chem3D and WebMO. For more advanced calculations or troubleshooting, consulting the

detailed manuals for both MOPAC and the respective graphical user interface is highly

recommended. By leveraging these tools, researchers can efficiently perform semi-empirical

calculations to gain valuable insights into molecular properties and reactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for MOPAC
Calculations using Graphical User Interfaces]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1609853#using-mopac-with-graphical-user-
interfaces-like-chem3d-or-webmo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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